molecular formula C15H13ClN4S B2920731 5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 92516-08-0

5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2920731
CAS No.: 92516-08-0
M. Wt: 316.81
InChI Key: KVVWIFYJIJRDIF-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H13ClN4S and a molecular weight of 316.81 g/mol . This specialized triazole-thiol derivative is part of a class of nitrogen-sulfur heterocycles known for their synthetic versatility and potential as scaffolds in medicinal chemistry research. Compounds within this structural family have been investigated as key intermediates for the synthesis of more complex molecules, such as Mannich bases, which are studied for their potential biological activities . The presence of both the thiol and aminomethyl groups on the triazole core makes it a promising candidate for further chemical modifications, including the development of novel sulfides and fused heterocyclic systems like triazolotriazoles . Researchers can utilize this compound exclusively for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVWIFYJIJRDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₅H₁₃ClN₄S
  • Molecular Weight : 316.81 g/mol
  • CAS Number : 92516-08-0

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives, including the compound . Notably:

  • In vitro studies demonstrated that derivatives of triazole exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the antibacterial efficacy compared to other substituents .
  • Table 1 summarizes the antimicrobial activity against various bacterial strains:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Other derivativesP. aeruginosa>64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • MTT Assay : The compound exhibited selective cytotoxicity against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The IC50 values indicated significant inhibition of cell proliferation at low concentrations .

Table 2 presents the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
IGR39 (Melanoma)10
MDA-MB-231 (Breast)15
Panc-1 (Pancreatic)12

Anti-inflammatory Activity

Research indicates that triazole derivatives can possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Studies

  • Study on Anticancer Activity : A study synthesized various hydrazone derivatives from triazole and tested their cytotoxic effects on cancer cell lines. The results showed that compounds with a chlorophenyl group significantly inhibited cancer cell migration and proliferation, suggesting potential as antimetastatic agents .
  • Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, the triazole derivative demonstrated comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Halogenation Impact : Chlorine substitution (as in the target compound) increases lipophilicity and bioactivity compared to methoxy or nitro groups. For example, 4-chlorophenyl derivatives show superior antimicrobial activity over methoxy analogues due to enhanced membrane interaction .
  • Schiff Base Derivatives : Introduction of hydrazone or benzylidene moieties (e.g., 5a, 5d in ) improves CNS activity, likely via enhanced blood-brain barrier penetration.
  • Antiradical Activity: Alkyl derivatives (e.g., methyl, ethyl) exhibit moderate DPPH scavenging, but thiol-containing triazoles generally underperform compared to phenolic antioxidants .

Structural and Crystallographic Comparisons

Triazole derivatives often exhibit isostructural packing, as seen in halogen-substituted analogues:

  • Isostructural Chloro/Bromo Analogues : Compounds 4 (4-chlorophenyl) and 5 (4-bromophenyl) in share identical triclinic crystal systems (space group P̄1) but differ in halogen-based intermolecular interactions. The chloro derivative exhibits shorter halogen···π contacts (3.3 Å vs. 3.5 Å for Br), influencing solubility and stability .
  • Planarity and Conformation: The target compound’s (4-chlorophenyl)aminomethyl group likely induces non-planar conformations, similar to fluorophenyl-substituted triazoles in , which show perpendicular orientation of aryl groups relative to the triazole plane.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multistep heterocyclization. A common approach involves:

  • Step 1 : Formation of a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions.
  • Step 2 : Cyclization to form the triazole-thiol core, followed by Mannich reactions or alkylation to introduce the 4-chlorophenylamino-methyl substituent .
  • Key Variables : Alkaline media (e.g., KOH/EtOH) and temperature (60–80°C) significantly improve cyclization efficiency. For alkylation, bromoethane or iodomethane in THF at reflux yields S-alkyl derivatives (e.g., 71–86% yields) .
    • Data : LC-MS and ¹H-NMR confirm intermediates; elemental analysis validates purity (>95% in optimized protocols) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH/CH2 groups at δ 3.5–5.0 ppm) .
  • LC-MS/HR-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 343.05 for C₁₅H₁₂ClN₅S) .
  • IR Spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
    • Contradictions : Some studies report discrepancies in NH proton shifts due to solvent polarity or tautomerism; DMSO-d₆ is recommended for resolving ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antinociceptive vs. antimicrobial activity)?

  • Methodological Answer : Bioactivity variability arises from structural modifications (e.g., substituents at the 5-position):

  • Antinociceptive Activity : Pyrazole-linked derivatives (e.g., 6-(2,6-dichlorophenyl)-triazolo-thiadiazine) show 40–60% inhibition in acetic acid-induced writhing tests (ED₅₀ ~25 mg/kg) due to COX-2 modulation .
  • Antimicrobial Activity : Thiophene-methyl derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans via lanosterol demethylase inhibition .
    • Resolution : Cross-validate assays (e.g., molecular docking against 3LD6 for antifungal targets vs. 2XP2 for kinase inhibition) and use standardized strains .

Q. How do computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, anaplastic lymphoma kinase).
  • Key Findings : The 4-chlorophenyl group forms π-π stacking with Tyr385 in COX-2 (binding energy: −8.2 kcal/mol), while the triazole-thiol moiety hydrogen-bonds with catalytic residues .
  • Validation : Compare docking scores with experimental IC₅₀ values; discrepancies may indicate off-target effects or solubility issues .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling introduces side reactions (e.g., over-alkylation or oxidation):

  • Mitigation : Use controlled stoichiometry (1:1.2 molar ratio for Mannich bases) and inert atmospheres (N₂/Ar) to prevent disulfide formation from thiol oxidation .
  • Case Study : MW irradiation reduces reaction time (30 min vs. 6 hours) but may form byproducts (e.g., disulfides); HPLC monitoring is essential .

Q. How does substituent variation at the 5-position affect physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • LogP Optimization : Introducing polar groups (e.g., carboxylic acids) reduces logP from 3.5 (alkyl derivatives) to 2.1, improving aqueous solubility .
  • Data : Alkyl esters (e.g., methyl 2-((triazolyl)thio)butanoate) show 2–3-fold higher permeability in Caco-2 assays compared to free acids .

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